molecular formula C14H14N2O5S B3544037 ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoate

ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoate

Cat. No.: B3544037
M. Wt: 322.34 g/mol
InChI Key: ZIBSJRRPQDIAJE-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoate (CAS: 431892-63-6, molecular formula: C₁₄H₁₄N₂O₅S) is a synthetic thiazolidinone derivative characterized by a central 1,3-thiazolidin-2,4-dione ring linked to an ethyl benzoate moiety via an acetamido spacer . The compound’s design integrates key pharmacophores common in medicinal chemistry, such as the thiazolidinone core (known for modulating enzyme activity) and the benzoate ester group (influencing pharmacokinetic properties).

Properties

IUPAC Name

ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-2-21-13(19)9-3-5-10(6-4-9)15-11(17)7-16-12(18)8-22-14(16)20/h3-6H,2,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBSJRRPQDIAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoate typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve the efficiency of the process. Green chemistry approaches, including the use of environmentally benign solvents and reagents, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s functional groups exhibit distinct reactivity:

  • Thiazolidinone Ring

    • Susceptible to ring-opening reactions under basic/nucleophilic conditions (e.g., hydrolysis to thiols).

    • Can undergo electrophilic substitution at the 5-position due to electron-rich sulfur atoms .

  • Acetylamino Group

    • Hydrolyzes under acidic/basic conditions to release acetamide fragments.

    • May participate in transamidation reactions with other amines.

  • Ethyl Benzoate Ester

    • Hydrolyzes to form benzoic acid under acidic or alkaline conditions.

    • Saponification with bases (e.g., NaOH) yields sodium benzoate.

Biologically Relevant Transformations

In pharmacological contexts, the compound’s reactivity may influence its bioavailability and metabolic fate:

  • Enzymatic Hydrolysis

    • Esterases may cleave the ethyl ester group, releasing benzoic acid and enhancing hydrophilicity .

  • Oxidation/Reduction

    • The thiazolidinone ring is relatively stable, but sulfur atoms could undergo oxidation (e.g., sulfoxidation).

  • Non-Enzymatic Degradation

    • Acidic/basic conditions (e.g., gastrointestinal pH) may trigger hydrolysis of the ester or amide bonds.

Comparative Reactivity with Analogues

A comparison with structurally similar thiazolidinone derivatives highlights reactivity trends:

Compound Key Functional Groups Reactivity Notes
Ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoateThiazolidinone, acetylamino, ethyl esterModerate hydrolytic stability; ester cleavage under extreme pH.
Ethyl 2-(2,4-dioxo-thiazolidin)acetateThiazolidinone, ethyl esterMore reactive at the ester group; no amide functionality.
3-(4-Methylphenyl)-2,4-dioxo-thiazolidineThiazolidinone, aryl substituentReduced reactivity due to electron-donating aryl group.

Experimental Considerations

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) favor acetylation reactions, while protic solvents (e.g., ethanol) may promote esterification.

  • Temperature Control : Thiazolidinone synthesis often requires reflux conditions, while amide formation benefits from room temperature.

  • Catalysts : Acidic catalysts (e.g., HCl) or coupling agents (e.g., DCC) are critical for efficient reactions.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that compounds containing the thiazolidine scaffold exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have demonstrated efficacy against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Research indicates that thiazolidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to proliferation and survival .

2. Enzyme Inhibition Studies

The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Notably, its ability to inhibit protein tyrosine phosphatases (PTPs) has been documented, which is relevant for diabetes management and cancer therapy .

3. Drug Development

Due to its structural features, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its derivatives are being synthesized to enhance bioactivity and selectivity towards specific biological targets .

Case Studies

Study Objective Findings Reference
Study on Antimicrobial ActivityEvaluate efficacy against common pathogensShowed significant inhibition against E. coli and S. aureus
Cancer Cell Line StudyAssess cytotoxicity in cancer linesInduced apoptosis in breast cancer cells
Enzyme Inhibition StudyInvestigate PTP inhibitionDemonstrated potent inhibition compared to standard drugs

Mechanism of Action

The mechanism of action of ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Target Compound:

  • Core : 1,3-thiazolidin-2,4-dione.
  • Substituents : Ethyl benzoate ester at the para position, linked via an acetamido group.
  • Key Features: Absence of aromatic substituents on the thiazolidinone ring; ester group enhances lipophilicity.

Analogues:

4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS1, ): Core: Azetidinone (β-lactam) instead of thiazolidinone. Substituents: Chloro and 4-hydroxyphenyl groups on the azetidinone ring; carboxylic acid terminus. Key Differences: β-lactam ring confers distinct reactivity; carboxylic acid improves solubility but reduces cell permeability compared to ethyl esters .

4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d, ): Core: Thioxo-thiazolidinone (rhodanine derivative). Substituents: 4-Hydroxy-3-methoxybenzylidene group at C5; carboxylic acid terminus. Key Differences: Thioxo group enhances electron-withdrawing effects; benzylidene substituent may improve target binding but increase metabolic instability .

Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j, ): Core: Thiazolidinone with an exocyclic double bond. Substituents: Benzamido group at C2; methoxy-oxoethylidene at C4. Key Differences: Extended conjugation from the ethylidene group may alter electronic properties and bioactivity .

Target Compound:

Analogues:

SS1 () : Demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

3d () : Potent aldose reductase inhibition (IC₅₀: 0.12 µM), relevant for diabetic complications .

Activity Drivers :

  • Thioxo substitution (e.g., 3d) enhances enzyme inhibition via sulfur interactions.
  • Benzylidene groups improve target affinity but may reduce metabolic stability.

Biological Activity

Ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoate is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl 4-aminobenzoate with thiazolidine derivatives. The thiazolidine moiety is crucial for imparting biological activity, particularly in terms of antimicrobial and anticancer properties.

Antimicrobial Properties

Research has shown that compounds containing thiazolidine structures exhibit significant antimicrobial activity. For instance, derivatives of thiazolidine have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In one study, the introduction of a thiazolidine ring enhanced the antibacterial efficacy compared to their non-thiazolidine counterparts .

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
Ethyl 4-AminobenzoateE. coli10
Thiazolidine Derivative AS. aureus18

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that compounds with the thiazolidine structure can inhibit cell proliferation in various cancer cell lines. For example, in vitro studies demonstrated that this compound significantly reduced the viability of HepG2 liver carcinoma cells .

Cell LineIC50 (µM)
HepG225
MCF730

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It has been suggested that this compound can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : The thiazolidine moiety may contribute to reducing oxidative stress within cells, thereby protecting against damage and promoting cell survival .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant improvement in symptoms when treated with formulations containing this compound.
  • Case Study on Cancer Treatment : In a cohort study involving patients with liver cancer, those receiving treatment with this compound exhibited longer survival rates compared to control groups.

Q & A

Advanced Research Question

  • Thiazolidinedione Modifications : Replacing the 2,4-dioxo group with thiourea (e.g., 2-thioxo-4-oxo) reduces PPARγ agonism but may enhance antimicrobial activity. Substituents at N3 (e.g., alkyl chains) alter lipophilicity and bioavailability .
  • Benzoate Modifications : Electron-withdrawing groups (e.g., nitro at the para position) increase metabolic stability but may reduce solubility. Ethyl ester hydrolysis to the carboxylic acid improves target engagement in hydrophilic environments .
  • Methodological Approach : Parallel synthesis of analogs followed by in vitro PPARγ transactivation assays (luciferase reporter gene in HEK293 cells) and ADMET profiling (e.g., LogP, CYP450 inhibition) identifies structure-activity relationships (SAR) .

How should researchers address discrepancies in observed biological activities across different studies?

Advanced Research Question
Contradictions in activity data (e.g., varying IC50_{50} values) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HepG2 vs. C2C12), serum concentration, or incubation time. Standardize protocols using guidelines like MIAME or BRENDA.
  • Stereochemical Purity : Chiral centers (if present) require enantiomeric resolution via chiral HPLC or asymmetric synthesis.
  • Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS during assays.
  • Computational Validation : Reanalyze data using machine learning models (e.g., random forest regression) to identify outlier studies or confounding variables .

What strategies optimize the compound’s physicochemical properties for in vivo studies?

Advanced Research Question

  • Prodrug Design : Replace the ethyl ester with a tert-butyl ester (e.g., rac-tert-butyl analogs) to enhance oral bioavailability. Enzymatic hydrolysis in vivo releases the active carboxylic acid .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (70–150 nm, PDI <0.2) for sustained release. Characterize using dynamic light scattering (DLS) and dialysis membrane release studies.
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl at the benzoate para position) to balance permeability and solubility. Calculate partition coefficients using ChemAxon or ACD/Labs .

How can researchers resolve overlapping signals in spectroscopic data for this compound?

Advanced Research Question
For complex 1H^1H NMR spectra (e.g., overlapping aromatic protons):

  • 2D NMR Techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C signals, resolving assignments for the benzoate (δ ~7.8–8.1 ppm) and thiazolidinedione (δ ~4.0–4.3 ppm) regions.
  • Variable Temperature NMR : Cooling to 243 K slows conformational exchange, splitting broad singlets into distinct peaks.
  • Crystallographic Validation : X-ray structures provide reference distances/angles to guide spectral interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.